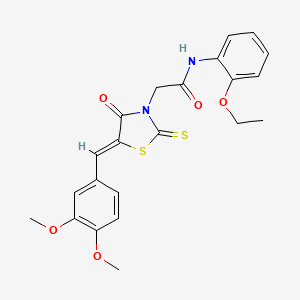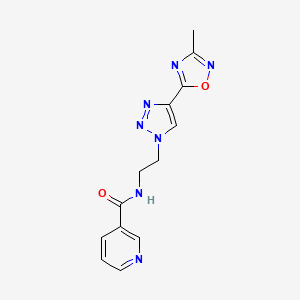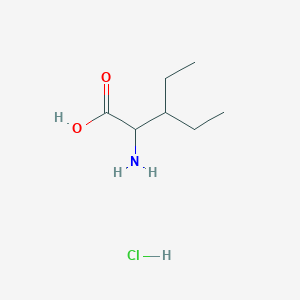
N-(3-chloro-4-methylphenyl)-1-(3-cyano-6,7-dimethoxyquinolin-4-yl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound N-(3-chloro-4-methylphenyl)-1-(3-cyano-6,7-dimethoxyquinolin-4-yl)piperidine-4-carboxamide is a novel synthetic molecule that appears to be related to the class of piperidine carboxamide derivatives. These compounds are of significant interest due to their potential biological activities, which may include anti-angiogenic and DNA cleavage properties as seen in similar compounds .
Synthesis Analysis
The synthesis of related piperidine carboxamide derivatives typically involves multi-step reactions that may include Michael addition of secondary amines to α, β-unsaturated carbonyl compounds . The specific synthesis route for N-(3-chloro-4-methylphenyl)-1-(3-cyano-6,7-dimethoxyquinolin-4-yl)piperidine-4-carboxamide is not detailed in the provided papers, but it can be inferred that similar synthetic strategies could be employed.
Molecular Structure Analysis
The molecular structure of compounds in this class has been studied using X-ray crystallography, which provides detailed information about the three-dimensional arrangement of atoms within the molecule . Additionally, density functional theory (DFT) calculations can be used to predict various molecular properties, including geometry, electrostatic potential, and vibrational frequencies, which are often in good agreement with experimental data .
Chemical Reactions Analysis
The chemical reactivity of such compounds can be explored through local reactivity descriptors, which help identify chemically reactive sites within the molecule. These descriptors are calculated based on the molecule's electronic structure, which can be obtained from quantum chemical studies . The presence of functional groups like cyano, chloro, and methoxy may influence the molecule's reactivity and interaction with biological targets.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine carboxamide derivatives can be investigated using various spectroscopic methods, including FTIR, NMR, and mass spectrometry, as well as elemental analysis . Theoretical calculations can also provide insights into thermodynamic properties and the stability of the molecule, which arises from hyperconjugative interactions and charge delocalization . These properties are crucial for understanding the behavior of the compound in biological systems and its potential as a therapeutic agent.
Wissenschaftliche Forschungsanwendungen
Molecular Interaction Studies
One potential application could involve studying the molecular interactions of similar compounds with specific receptors, akin to how SR141716, a selective antagonist for the CB1 cannabinoid receptor, was studied for its binding and conformational behavior (Shim et al., 2002). This type of research could reveal how structural modifications affect receptor affinity and activity, offering insights into the design of targeted therapies.
Drug Synthesis and Production
Another application is in the development of manufacturing processes for complex drug molecules. For example, a study on the large-scale production of a peptide-like amorphous compound for treating diabetes demonstrated the use of single-chromatography and chromatography-free processes (Sawai et al., 2010). Research in this area could focus on optimizing the synthesis and purification processes for new compounds with therapeutic potential.
Antimicrobial and Anticancer Evaluation
Research into the antimicrobial and anticancer properties of new quinoline derivatives, like the study by Bondock and Gieman (2015), could be another application area. They synthesized and evaluated new 2-chloro-3-hetarylquinolines for their antibacterial and anticancer activities (Bondock & Gieman, 2015). Similar studies could explore the bioactivity of N-(3-chloro-4-methylphenyl)-1-(3-cyano-6,7-dimethoxyquinolin-4-yl)piperidine-4-carboxamide derivatives against various pathogens and cancer cell lines.
Insecticidal Activity
The synthesis and evaluation of pyridine derivatives for their toxicity against pests, as done by Bakhite et al. (2014), is another potential research avenue (Bakhite et al., 2014). Investigating the insecticidal properties of similar compounds could lead to the development of new, more effective pesticides.
Opioid Receptor Antagonism
Exploring the opioid receptor antagonist properties of compounds with similar structures could also be of interest. For instance, Carroll et al. (2005) designed and synthesized N-substituted cis-4a-(3-hydroxyphenyl)-8a-methyloctahydroisoquinolines as opioid receptor pure antagonists, demonstrating their potential for treating opioid abuse (Carroll et al., 2005).
Eigenschaften
IUPAC Name |
N-(3-chloro-4-methylphenyl)-1-(3-cyano-6,7-dimethoxyquinolin-4-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25ClN4O3/c1-15-4-5-18(10-20(15)26)29-25(31)16-6-8-30(9-7-16)24-17(13-27)14-28-21-12-23(33-3)22(32-2)11-19(21)24/h4-5,10-12,14,16H,6-9H2,1-3H3,(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWKSXWYJXZRHAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2CCN(CC2)C3=C(C=NC4=CC(=C(C=C43)OC)OC)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methylphenyl)-1-(3-cyano-6,7-dimethoxyquinolin-4-yl)piperidine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-chloro-N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide](/img/structure/B2553134.png)
![2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(3-methoxyphenyl)methyl]acetamide](/img/structure/B2553136.png)
![[(E)-3-methoxy-3-oxoprop-1-enyl] 4-tert-butylbenzoate](/img/structure/B2553138.png)
![2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-propylacetamide](/img/structure/B2553139.png)
![[3-(2-Chloro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2553141.png)
![N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-(m-tolyl)acetamide](/img/structure/B2553142.png)


![(2E)-1-[4-(1,2,5-thiadiazol-3-yloxy)piperidin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2553146.png)



![Endo-9-azabicyclo[3.3.1]nonan-3-ol](/img/structure/B2553153.png)
